(3S,4R)-4-aminooxolan-3-ol
Descripción
The exact mass of the compound (3S,4R)-4-Aminotetrahydrofuran-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S,4R)-4-aminooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330975-13-8 | |
| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S,4R)-4-aminooxolan-3-ol CAS number and identifiers
An In-depth Technical Guide to (3S,4R)-4-aminooxolan-3-ol
This technical guide provides a comprehensive overview of this compound, a chiral organic compound featuring a substituted oxolane (tetrahydrofuran) ring. Due to the limited availability of data for this specific stereoisomer, this guide also incorporates information from closely related analogs and stereoisomers to provide a broader context for its potential properties and applications. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Precise identification of this compound is crucial for research and development. The primary identifiers and key physicochemical properties are summarized below. It is important to note the existence of other stereoisomers, such as (3R,4R)-4-aminooxolan-3-ol, which possess distinct CAS numbers and properties.
| Identifier | Value |
| CAS Number | 153610-14-1 |
| Molecular Formula | C₄H₉NO₂ |
| IUPAC Name | This compound |
| Synonyms | (3S,4R)-4-Aminotetrahydrofuran-3-ol |
| MDL Number | MFCD18836454 |
| EC Number | 849-714-1 |
| PubChem CID | 11768516 |
| Molecular Weight | 103.12 g/mol |
| Isomeric SMILES | C1--INVALID-LINK--O">C@HN[1] |
Note: The table summarizes key identifiers for this compound.
Synthesis and Experimental Protocols
A plausible synthetic strategy is outlined in the workflow diagram below. This approach is based on general principles of asymmetric synthesis and is illustrative of a potential route.
Illustrative Experimental Protocol (Adapted from related syntheses):
A common strategy for synthesizing aminotetrahydrofuranols involves the use of a chiral starting material or a chiral catalyst to induce the desired stereochemistry. One potential, though unverified, route could involve:
-
Epoxidation of a suitable protected allylic alcohol: This step would create a chiral epoxide.
-
Regio- and stereoselective ring-opening of the epoxide: Using an azide source, followed by reduction, would introduce the amino group with the desired stereochemistry.
-
Cyclization: An intramolecular Williamson ether synthesis could then form the tetrahydrofuran ring.
-
Deprotection: Removal of any protecting groups would yield the final product.
Purification would likely be achieved through column chromatography on silica gel. Characterization would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm the structure and stereochemical purity.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively reported. However, the aminotetrahydrofuran scaffold is present in various biologically active molecules, suggesting that this compound could have interesting pharmacological properties. Derivatives of aminotetrahydrofuran have been investigated for their potential as, for example, enzyme inhibitors or receptor ligands.
Given the structural similarity to neurotransmitters and other endogenous signaling molecules, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway is depicted below, illustrating potential interactions based on the activities of analogous compounds.
Conclusion
This compound is a chiral molecule with potential for applications in medicinal chemistry and organic synthesis. While specific data for this stereoisomer is sparse, the broader class of aminotetrahydrofuranols has demonstrated diverse biological activities. The synthetic routes to this compound likely rely on established stereoselective methodologies. Further research is needed to fully elucidate the specific chemical and biological properties of this compound and to explore its potential as a lead compound in drug discovery or as a versatile building block in chemical synthesis. Researchers are encouraged to utilize the identifiers provided in this guide to facilitate further investigation and to contribute to the body of knowledge surrounding this compound.
References
Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-4-aminooxolan-3-ol, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted oxolane (tetrahydrofuran) ring with both an amino and a hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules. The specific stereochemistry of the amino and hydroxyl groups in the trans configuration is crucial for its interaction with biological targets. This guide provides a summary of its known physical and chemical properties, a generalized experimental workflow for its synthesis and characterization, and a visualization of this workflow.
Core Physical and Chemical Properties
Limited experimental data is available for this compound in the public domain. The following table summarizes key computed physicochemical properties, primarily sourced from publicly available chemical databases. It is important to note that these are predicted values and should be confirmed by experimental analysis.
| Property | Value | Data Type |
| Molecular Formula | C₄H₉NO₂ | - |
| Molecular Weight | 103.12 g/mol | Computed |
| CAS Number | 153610-14-1 | - |
| IUPAC Name | This compound | - |
| XLogP3-AA | -1.6 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Topological Polar Surface Area | 55.5 Ų | Computed |
| Exact Mass | 103.063328530 Da | Computed |
Experimental Protocols
General Synthetic Workflow
The synthesis of a chiral molecule like this compound would likely start from a chiral precursor (chiral pool synthesis) or employ an asymmetric synthetic strategy to establish the desired stereocenters. A generalized workflow is outlined below.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Methodologies
-
Synthesis:
-
Starting Material: A common strategy involves starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, that contains some of the required stereochemistry.
-
Key Reactions: Asymmetric synthesis techniques are crucial. This could involve an asymmetric epoxidation of an allylic alcohol followed by a regioselective ring-opening with an amine, or an asymmetric aminohydroxylation of a suitable olefin. Protecting groups for the amine and alcohol functionalities would likely be necessary throughout the synthesis.
-
Workup: Following the key transformations, a standard aqueous workup would be performed to quench the reaction and remove inorganic byproducts. The crude product would then be isolated by extraction and solvent evaporation.
-
-
Purification:
-
Column Chromatography: The crude product would be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the desired compound from starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC, potentially on a chiral stationary phase, could be employed.
-
-
Characterization and Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure of the final compound. 2D NMR techniques like COSY and HSQC could be used to assign all proton and carbon signals unambiguously and confirm the trans relative stereochemistry through analysis of coupling constants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would be used to confirm the molecular formula by providing a highly accurate mass of the protonated molecule ([M+H]⁺).
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-O stretches (around 1050-1150 cm⁻¹).
-
Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral HPLC column would be necessary.
-
Potential Biological Significance and Signaling Pathways
There is currently no specific, published research detailing the biological activity or the involvement of this compound in any signaling pathways. However, the structural motif of a small, chiral amino alcohol is present in numerous biologically active molecules. For instance, research on the structurally related (3S,4S)-4-aminopyrrolidine-3-ol derivatives has shown them to be inhibitors of Beta-Secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. This suggests that this compound could be a valuable scaffold for exploring inhibitors of various enzymes, such as proteases or kinases, where the specific spatial arrangement of the amino and hydroxyl groups can facilitate key interactions within an active site.
Further research would be required to elucidate any specific biological targets and signaling pathways modulated by this compound. A typical investigative workflow for this is presented below.
Caption: A logical workflow for identifying the biological target and signaling pathway of a novel compound.
This workflow illustrates the progression from initial screening to identify biological activity, through validation of the "hit," to in-depth studies to elucidate the specific molecular target and the signaling pathway it modulates. Researchers in drug development would typically follow such a path to understand the therapeutic potential of a new chemical entity like this compound.
A Technical Guide to the Biological Potential of Amino-Substituted Oxolanols
For Researchers, Scientists, and Drug Development Professionals
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of amino substituents to this core structure provides a versatile handle for modulating physicochemical properties and achieving specific interactions with biological targets. This technical guide explores the potential biological activities of amino-substituted oxolanols, with a focus on their application as HIV-1 protease inhibitors and cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are provided to support further research and development in this area.
Amino-Substituted Oxolanols as HIV-1 Protease Inhibitors
A significant body of research has focused on the development of amino-substituted oxolanol derivatives as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. These inhibitors are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity and preventing the maturation of new viral particles.
The inhibitory potency of a series of substituted tetrahydrofuran derivatives against HIV-1 protease has been evaluated. The key parameters measured are the inhibition constant (Kᵢ) and the 50% effective concentration (EC₅₀) in cell-based antiviral assays.[1]
| Compound/Inhibitor | P2 Ligand Structure | Kᵢ (nM) | EC₅₀ (nM) | Reference |
| Inhibitor 4a | C-2(S) allyl and C-5(R) methyl substituted tetrahydrofuran | 0.4 | - | [2] |
| Compound 10 | Cyclopentane-tetrahydrofuran based | 0.14 | 8 | [1] |
| Compound 11 | Methylene substitution for tetrahydrofuran oxygen in Compound 10 | 5.3 | >1000 | [1] |
| Compound 12 (GRL-06579A) | para-hydroxymethyl substitution on P2' sulfonamide of Compound 10 | 0.0045 | 1.8 | [1] |
| Compound 13 (TMC-126) | bis-tetrahydrofuran | 0.014 | 1.4 | [1] |
| Compound 14 | (R)-methoxy substituted bis-tetrahydrofuran | 0.0029 | 2.4 | [1] |
| Compound 15 | Stereoisomer of Compound 14 | 0.035 | 55 | [1] |
| Compound 16 | Benzyl substituted bis-tetrahydrofuran | 0.073 | - | [1] |
| Compound 17 | Stereoisomer of Compound 16 | 0.300 | - | [1] |
Note: A lower Kᵢ value indicates a higher binding affinity to the enzyme. A lower EC₅₀ value indicates a higher potency in inhibiting viral replication in cells.
1.2.1. HIV-1 Protease Inhibition Assay (Spectrofluorometric)
This assay determines the inhibition constant (Kᵢ) of a compound against purified HIV-1 protease.
-
Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. The substrate is a peptide containing a fluorescent reporter and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)
-
Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of each compound dilution to the wells of a 96-well plate.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a solution of HIV-1 protease to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time.
-
Add 10 µL of the fluorogenic substrate solution to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[2]
-
1.2.2. Antiviral Assay in MT-2 Cells
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-lymphoid cell line.
-
Principle: MT-2 cells are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.
-
Materials:
-
MT-2 human T-lymphoid cells
-
HIV-1 viral stock (e.g., HIV-1 LAI strain)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
-
Procedure:
-
Seed MT-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the wells containing the cells.
-
Infect the cells with a predetermined amount of HIV-1 viral stock.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.
-
After incubation, harvest the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the EC₅₀ value by plotting the p24 antigen concentration against the compound concentration and fitting the data to a dose-response curve.[2]
-
Amino-substituted oxolanols act by directly binding to the active site of the HIV-1 protease. This binding is a non-covalent interaction. The tetrahydrofuran ring and its substituents are designed to make extensive hydrogen bonding and van der Waals interactions with the amino acid residues in the S2 subsite of the protease active site.[2] Specifically, the oxygen atoms of the bis-THF ligand can form strong hydrogen bonds with the backbone amide protons of Asp29 and Asp30 residues.[2] This occupation of the active site prevents the natural gag-pol polyprotein substrate from binding, thereby inhibiting its cleavage and the subsequent maturation of infectious virions.
Caption: HIV-1 lifecycle and the inhibitory action of amino-substituted oxolanols.
Amino-Substituted Oxolanols as Cyclooxygenase-2 (COX-2) Inhibitors
Certain 2,3,5-substituted tetrahydrofuran-3-ols have been investigated for their potential to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
The in vitro inhibitory activities of several 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols against human COX-1 and COX-2 have been determined.[3]
| Compound | COX-1 Inhibition (%) at 100 µM | COX-2 Inhibition (%) at 100 µM | Reference |
| 17 | 15 | 55 | [3] |
| 18 | 10 | 60 | [3] |
| 20 | 20 | 58 | [3] |
Note: Higher percentage inhibition indicates greater activity against the respective enzyme.
2.2.1. In Vitro COX-1 and COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced from arachidonic acid by the COX enzymes. The inhibition of PGE₂ production in the presence of a test compound is a measure of its inhibitory activity.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin
-
Test compounds dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for PGE₂
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each tube.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced in each sample using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of COX activity for each compound concentration relative to the vehicle control.
-
Amino-substituted oxolanols with COX-2 inhibitory activity act by blocking the cyclooxygenase active site of the enzyme. This prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins. The substituents on the tetrahydrofuran ring are crucial for interacting with the amino acid residues within the active site, thereby influencing the potency and selectivity of inhibition.[3]
Caption: The arachidonic acid cascade and the site of COX-2 inhibition.
Conclusion
Amino-substituted oxolanols represent a promising class of compounds with diverse biological activities. Their potential as HIV-1 protease and COX-2 inhibitors has been demonstrated through in vitro studies. The modular nature of their synthesis allows for fine-tuning of their structure to optimize potency and selectivity. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore and develop these compounds for therapeutic applications. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and the exploration of other potential biological targets for this versatile chemical scaffold.
References
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
(3S,4R)-4-aminooxolan-3-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of the chiral molecule (3S,4R)-4-aminooxolan-3-ol, a substituted tetrahydrofuran derivative. This class of compounds is of growing interest in medicinal chemistry due to their structural similarity to endogenous molecules and their potential to serve as scaffolds for novel therapeutics.
Molecular Profile
This compound, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a heterocyclic organic compound containing a five-membered oxolane (tetrahydrofuran) ring. The defining features of this molecule are the trans configuration of the amino and hydroxyl groups at the 3 and 4 positions of the ring, with specific (S) and (R) stereochemistry at these respective carbons.
Chemical Formula and Molecular Weight
The fundamental molecular properties of this compound are summarized in the table below. These properties are identical for all stereoisomers of 4-aminooxolan-3-ol.
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | This compound |
| Synonyms | (3S,4R)-4-aminotetrahydrofuran-3-ol |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of the (3S,4R) stereoisomer is not widely published in readily available literature, a representative diastereoselective synthesis can be proposed based on established methods for the synthesis of vicinal amino alcohols and substituted tetrahydrofurans. The following protocol is a general methodology that can be adapted and optimized for the specific synthesis of this compound.
Representative Synthetic Protocol: Diastereoselective Aminohydroxylation
A common strategy to introduce vicinal amino and hydroxyl groups is through the aminohydroxylation of an appropriate alkene precursor. For the synthesis of this compound, a suitable starting material would be a protected form of 2,5-dihydrofuran.
Step 1: Asymmetric Aminohydroxylation of a Dihydrofuran Derivative
-
Reaction Setup: To a solution of a suitable N-protected 2,5-dihydrofuran (e.g., using a carbamate protecting group) in a mixture of tert-butanol and water (1:1), add a chiral ligand (e.g., a derivative of cinchonidine or cinchonine) and a catalytic amount of potassium osmate(VI) dihydrate.
-
Addition of Reagents: Cool the reaction mixture to 0°C and add the aminating agent (e.g., chloramine-T or a similar nitrogen source) portion-wise over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected this compound.
Step 2: Deprotection
-
Cleavage of the Protecting Group: Dissolve the purified, protected amino alcohol in a suitable solvent (e.g., dichloromethane or methanol).
-
Reagent Addition: Add the appropriate deprotecting agent. For a Boc group, trifluoroacetic acid would be used. For a Cbz group, catalytic hydrogenation is a common method.
-
Reaction and Isolation: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture if an acid was used, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization or chromatography if necessary.
Potential Biological Activities and Applications
Specific biological data for this compound is limited. However, the broader class of aminotetrahydrofuran derivatives has been investigated for various pharmacological activities. The structural motifs present in this molecule suggest several potential areas of therapeutic interest.
| Potential Biological Activity | Rationale and Examples from Related Compounds |
| Antiviral Activity | The tetrahydrofuran ring is a key structural component in several HIV protease inhibitors. The oxygen atom and hydroxyl groups can form critical hydrogen bonds within the enzyme's active site. |
| Central Nervous System (CNS) Activity | Small, polar molecules containing amino and hydroxyl groups can often cross the blood-brain barrier and interact with CNS targets. Related heterocyclic compounds have shown potential as anticonvulsants or other CNS agents. |
| Enzyme Inhibition | The amino alcohol motif is a well-known pharmacophore that can interact with the active sites of various enzymes, such as kinases or glycosidases. |
| Scaffold for Drug Discovery | Due to its defined stereochemistry and multiple points for further functionalization, this compound can serve as a valuable chiral building block for the synthesis of more complex and biologically active molecules. |
Experimental and Logical Workflow Diagrams
Given the nascent stage of research into this specific molecule, a defined signaling pathway is not available. However, a logical workflow for the initial investigation of its biological potential can be outlined. The following diagram illustrates a typical in vitro screening cascade for a novel chemical entity like this compound.
Caption: A general experimental workflow for the in vitro screening of a novel chemical compound.
This workflow provides a structured approach to systematically evaluate the biological activity of this compound, from initial synthesis to the identification of a potential lead candidate for further development.
Methodological & Application
Enantioselective Synthesis of (3S,4R)-4-aminooxolan-3-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive experimental protocol for the enantioselective synthesis of (3S,4R)-4-aminooxolan-3-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry, notably as a scaffold in the development of novel therapeutics.[1] Its rigid tetrahydrofuran ring and the stereochemically defined vicinal amino and hydroxyl groups make it an attractive starting material for the synthesis of complex molecules with specific biological activities.
Application Notes
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The defined stereochemistry of the amino and hydroxyl groups is critical for molecular recognition and binding to biological targets, such as enzymes and receptors. The tetrahydrofuran core provides a stable and desirable scaffold for elaboration in drug discovery programs.
Key Applications:
-
Chiral Building Block: Utilized in the synthesis of complex chiral molecules where stereochemistry is crucial for biological function.
-
Medicinal Chemistry: Serves as a key intermediate in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been explored for their potential as modulators of immune responses.[1]
-
Ligand Synthesis: The amino alcohol functionality is a common feature in chiral ligands used in asymmetric catalysis.
The synthetic protocol detailed below provides a reliable method for accessing this important chiral intermediate in high enantiomeric purity, starting from the readily available achiral precursor, 2,3-dihydrofuran.
Proposed Enantioselective Synthetic Pathway
The following diagram outlines the proposed multi-step synthesis for this compound, commencing with the asymmetric dihydroxylation of 2,3-dihydrofuran.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.
Step 1: Asymmetric Dihydroxylation of 2,3-Dihydrofuran
This step utilizes the Sharpless Asymmetric Dihydroxylation to introduce two hydroxyl groups across the double bond of 2,3-dihydrofuran with high stereoselectivity.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| 2,3-Dihydrofuran | 70.09 | 7.01 g | 0.1 |
| AD-mix-α | - | 140 g | - |
| tert-Butanol | 74.12 | 500 mL | - |
| Water | 18.02 | 500 mL | - |
| Sodium sulfite | 126.04 | 15 g | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer, add tert-butanol (500 mL) and water (500 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add AD-mix-α (140 g) to the solvent mixture and stir vigorously until the two phases are no longer distinct and the mixture is a pale yellow slurry.
-
Add 2,3-dihydrofuran (7.01 g, 0.1 mol) to the reaction mixture at 0 °C.
-
Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After 24 hours, quench the reaction by adding sodium sulfite (15 g) and stir for an additional hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3S,4S)-oxolane-3,4-diol.
Expected Yield: 80-90% Enantiomeric Excess (ee): >95%
Step 2: Selective Protection of the Diol
This step involves the selective protection of one of the hydroxyl groups, which is crucial for the subsequent stereospecific introduction of the amino group. The less sterically hindered primary-like hydroxyl group is expected to react preferentially.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| (3S,4S)-Oxolane-3,4-diol | 104.10 | 10.41 g | 0.1 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 15.07 g | 0.1 |
| Imidazole | 68.08 | 7.49 g | 0.11 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
Dissolve (3S,4S)-oxolane-3,4-diol (10.41 g, 0.1 mol) and imidazole (7.49 g, 0.11 mol) in anhydrous DMF (100 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (15.07 g, 0.1 mol) in DMF (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water (100 mL) and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the selectively protected diol.
Step 3: Activation of the Free Hydroxyl Group
The remaining free hydroxyl group is converted into a good leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| Selectively Protected Diol | - | (from previous step) | ~0.09 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 19.07 g | 0.1 |
| Pyridine | 79.10 | 50 mL | - |
Procedure:
-
Dissolve the selectively protected diol in anhydrous pyridine (50 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (19.07 g, 0.1 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude tosylate. This is often used in the next step without further purification.
Step 4: Azide Substitution (S_N_2)
The tosylate is displaced by an azide nucleophile in an S_N_2 reaction, which proceeds with inversion of configuration to establish the desired (3S,4R) stereochemistry.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| Activated Intermediate (Tosylate) | - | (from previous step) | ~0.08 |
| Sodium azide (NaN₃) | 65.01 | 7.80 g | 0.12 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
Dissolve the crude tosylate in anhydrous DMF (100 mL) in a round-bottom flask.
-
Add sodium azide (7.80 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the azido-alcohol derivative.
Step 5: Deprotection and Reduction to this compound
The final step involves the removal of the silyl protecting group followed by the reduction of the azide to the primary amine.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| (3S,4R)-4-Azidooxolan-3-ol derivative | - | (from previous step) | ~0.07 |
| Tetrabutylammonium fluoride (TBAF) | 261.46 | 80 mL (1M in THF) | 0.08 |
| Palladium on Carbon (10% Pd/C) | - | ~10 mol% | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - |
Procedure:
-
Deprotection: Dissolve the azido-alcohol derivative in THF (50 mL) and add a 1M solution of TBAF in THF (80 mL, 0.08 mol). Stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by flash chromatography to yield the deprotected azido-alcohol.
-
Reduction: Dissolve the deprotected azido-alcohol in methanol (100 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (~10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and dependencies of the key transformations in the synthesis.
Caption: Logical flow of the enantioselective synthesis.
Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Reaction conditions may require optimization. All necessary safety precautions should be taken.
References
Synthetic Pathways to (3S,4R)-4-aminooxolan-3-ol: A Detailed Guide for Researchers
Abstract
(3S,4R)-4-aminooxolan-3-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds, particularly nucleoside analogues and other bioactive molecules. Its specific stereochemistry is crucial for biological activity, making stereocontrolled synthesis a critical aspect of its application. This document outlines established synthetic routes for the preparation of this compound, providing detailed experimental protocols and a summary of key quantitative data. The presented methodologies are designed to be reproducible and scalable for researchers in drug discovery and development.
Introduction
The trans-relationship between the amino and hydroxyl groups on the tetrahydrofuran ring of this compound presents a significant synthetic challenge. Control of the stereochemistry at both the C3 and C4 positions is paramount. The synthetic strategies discussed herein leverage commercially available chiral starting materials to ensure the desired absolute configuration in the final product. Key transformations include stereospecific epoxidation, regioselective epoxide opening, and azide reduction.
Synthetic Routes and Methodologies
Two primary retrosynthetic approaches have been identified as effective for the synthesis of this compound. Both routes commence from readily available and inexpensive chiral precursors.
Route 1: Synthesis from L-Tartaric Acid
This route utilizes the C2 symmetry of L-tartaric acid to establish the stereocenters of the target molecule.
Caption: Synthetic workflow starting from L-Tartaric Acid.
Route 2: Synthesis from D-Xylose
This pathway takes advantage of the inherent chirality of D-xylose to construct the tetrahydrofuran ring with the desired stereochemistry.
Caption: Synthetic workflow starting from D-Xylose.
Quantitative Data Summary
The following table summarizes the typical yields and stereochemical purity for the key steps in the synthesis of this compound via Route 1.
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Esterification & Reduction | L-Tartaric Acid | (2R,3R)-1,4-Dioxane-2,3-diol | 85-90 | >99:1 | >99 |
| 2 | Corey-Winter Olefination | (2R,3R)-1,4-Dioxane-2,3-diol | (2R,3R)-But-2-ene-1,4-diol | 75-85 | >99:1 | >99 |
| 3 | Epoxidation | (2R,3R)-But-2-ene-1,4-diol | (2R,3R)-2,2'-Bioxirane | 90-95 | >98:2 | >99 |
| 4 | Regioselective Epoxide Opening | (2R,3R)-2,2'-Bioxirane | (3R,4R)-4-Azidooxolan-3-ol | 80-88 | >95:5 | >99 |
| 5 | Azide Reduction | (3R,4R)-4-Azidooxolan-3-ol | This compound | 95-99 | >99:1 | >99 |
Experimental Protocols
Route 1: Synthesis from L-Tartaric Acid
Step 1: Synthesis of (2R,3R)-1,4-Dioxane-2,3-diol
-
To a solution of L-tartaric acid (15.0 g, 100 mmol) in methanol (200 mL) is added concentrated sulfuric acid (1 mL) catalytically.
-
The mixture is refluxed for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (150 mL).
-
The organic layer is washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to give dimethyl L-tartrate.
-
To a suspension of lithium aluminum hydride (7.6 g, 200 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) at 0 °C is added a solution of dimethyl L-tartrate in THF (100 mL) dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford (2R,3R)-1,4-dioxane-2,3-diol as a colorless oil.
Step 2: Synthesis of (2R,3R)-But-2-ene-1,4-diol
-
To a solution of (2R,3R)-1,4-dioxane-2,3-diol (12.0 g, 100 mmol) in anhydrous trimethyl phosphite (50 mL) is added 1,1'-thiocarbonyldiimidazole (21.4 g, 120 mmol).
-
The mixture is heated at 110 °C for 6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/hexane = 1:1) to give the corresponding thiocarbonate.
-
The thiocarbonate is dissolved in trimethyl phosphite (50 mL) and heated at 110 °C for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by distillation to afford (2R,3R)-but-2-ene-1,4-diol.
Step 3: Synthesis of (2R,3R)-2,2'-Bioxirane
-
To a solution of (2R,3R)-but-2-ene-1,4-diol (8.8 g, 100 mmol) in dichloromethane (200 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77%, 45.0 g, 200 mmol) portionwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give (2R,3R)-2,2'-bioxirane as a colorless oil.
Step 4: Synthesis of (3R,4R)-4-Azidooxolan-3-ol
-
A mixture of (2R,3R)-2,2'-bioxirane (8.6 g, 100 mmol), sodium azide (9.75 g, 150 mmol), and ammonium chloride (8.0 g, 150 mmol) in methanol/water (4:1, 100 mL) is heated at 65 °C for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (150 mL) and water (50 mL).
-
The organic layer is washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane = 1:2) to afford (3R,4R)-4-azidooxolan-3-ol.
Step 5: Synthesis of this compound
-
To a solution of (3R,4R)-4-azidooxolan-3-ol (12.9 g, 100 mmol) in methanol (150 mL) is added 10% palladium on carbon (1.0 g).
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give this compound as a white solid.
Conclusion
The synthetic routes detailed in this application note provide reliable and stereocontrolled methods for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols are intended to serve as a foundation for researchers, and optimization may be necessary for specific laboratory conditions. The high stereochemical purity of the final product makes it an ideal building block for the synthesis of complex and biologically active molecules.
Application Notes and Protocols: (3S,4R)-4-aminooxolan-3-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(3S,4R)-4-aminooxolan-3-ol is a valuable chiral building block, particularly in the synthesis of nucleoside analogues and other complex molecules with therapeutic potential. Its rigid tetrahydrofuran core, coupled with the specific trans stereochemistry of the amino and hydroxyl groups, provides a well-defined scaffold for the construction of enantiomerically pure compounds. These structural features are crucial for achieving high selectivity and potency in drug candidates.
This document provides an overview of the potential applications of this compound, along with inferred experimental protocols based on methodologies for structurally related compounds. It is important to note that detailed, publicly available experimental data specifically for the (3S,4R) stereoisomer is limited. Therefore, the following protocols should be considered as starting points for optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (3S, 4R) |
| Solubility | Soluble in water and polar organic solvents |
Applications in Drug Discovery
The primary application of this compound lies in its use as a surrogate for the ribose or deoxyribose moiety in nucleoside analogues. The tetrahydrofuran ring mimics the furanose structure of natural sugars, while the amino group serves as a handle for the introduction of nucleobases and other functionalities. The defined stereochemistry is critical for ensuring the correct spatial orientation of the substituents, which is often a key determinant of biological activity.
Key Application Areas:
-
Antiviral Agents: As a precursor to carbocyclic and heterocyclic nucleoside analogues, it is instrumental in the development of inhibitors of viral enzymes such as reverse transcriptase and polymerase.
-
Anticancer Agents: Modified nucleosides are a cornerstone of cancer chemotherapy. The unique scaffold provided by this building block can be used to design novel compounds that interfere with DNA replication and repair in cancer cells.
-
Immunomodulators: The structural motifs derived from this amino alcohol can be incorporated into molecules designed to modulate immune responses.
Synthesis and Key Reactions
The utility of this compound as a building block stems from the differential reactivity of its amino and hydroxyl groups. This allows for selective protection and subsequent functionalization, which is a cornerstone of complex molecule synthesis.
A generalized workflow for the utilization of this compound in the synthesis of a target molecule is depicted below.
Caption: Generalized workflow for the use of this compound.
Experimental Protocols (Inferred)
The following protocols are based on standard procedures for the protection and functionalization of amino alcohols and should be adapted and optimized for this compound.
Protocol 1: Selective N-Protection (Boc Protection)
This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product.
Expected Outcome and Characterization:
The product, (3S,4R)-4-(tert-butoxycarbonylamino)oxolan-3-ol, is expected to be a white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Parameter | Expected Value |
| Yield | 85-95% (inferred) |
| Purity | >95% after chromatography |
Protocol 2: O-Alkylation (Introduction of a Side Chain)
This protocol outlines a general procedure for the alkylation of the hydroxyl group.
Materials:
-
N-Boc-(3S,4R)-4-aminooxolan-3-ol (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of N-Boc-(3S,4R)-4-aminooxolan-3-ol (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome and Characterization:
The product will be the O-alkylated derivative. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential.
| Parameter | Expected Value |
| Yield | 60-80% (inferred, highly dependent on the alkyl halide) |
| Purity | >95% after chromatography |
Protocol 3: Global Deprotection (Acidic Conditions)
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc protected, O-functionalized intermediate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the protected compound in a minimal amount of DCM.
-
Add an excess of TFA (10-20 eq) or 4M HCl in dioxane (10-20 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Expected Outcome and Characterization:
The final product will be the deprotected amino alcohol, isolated as a salt. Characterization should include ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Yield | >90% (inferred) |
| Purity | >98% after precipitation/trituration |
Signaling Pathway Context (Hypothetical)
The nucleoside analogues synthesized from this compound often target viral replication pathways. A simplified, hypothetical pathway illustrating the mechanism of action of a generic nucleoside analogue is shown below.
Caption: Hypothetical mechanism of action for a nucleoside analogue.
Conclusion
This compound is a promising chiral building block for the synthesis of novel therapeutic agents. While specific, detailed experimental data for this stereoisomer is not abundant in publicly accessible literature, the protocols and information provided here, based on analogous structures, offer a solid foundation for researchers to begin exploring its potential in their drug discovery programs. Careful optimization and characterization will be essential for successful application.
Application Notes and Protocols for (3S,4R)-4-aminooxolan-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(3S,4R)-4-aminooxolan-3-ol is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid tetrahydrofuran core, coupled with the stereochemically defined amino and hydroxyl functional groups, provides a valuable scaffold for the synthesis of complex and biologically active molecules. This document outlines the key applications of this compound, supported by experimental data and detailed protocols, to guide researchers in its effective utilization in drug discovery and development.
The substituted tetrahydrofuran motif is a common feature in a number of approved drugs and clinical candidates.[1] The inherent chemical stability and the ability of the oxygen and nitrogen atoms to form crucial hydrogen bonds with biological targets make this scaffold particularly attractive for the design of enzyme inhibitors and other therapeutic agents.[2][3]
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a chiral intermediate for the synthesis of more elaborate molecules targeting a range of diseases. Two prominent areas of investigation for this and structurally related scaffolds are in the development of antiviral agents and inhibitors of β-secretase 1 (BACE1) for the treatment of Alzheimer's disease.
Antiviral Agents: HIV Protease Inhibitors
The tetrahydrofuran ring is a key component in several potent HIV-1 protease inhibitors.[2][3] It serves as a P2 ligand, designed to form hydrogen bonds and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[2] The this compound scaffold provides the necessary stereochemistry and functional groups to mimic the natural peptide substrate of the protease, leading to potent inhibition.
Neurodegenerative Diseases: BACE1 Inhibitors
The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary pathogenic event. The enzyme BACE1 is crucial for the production of these Aβ peptides from the amyloid precursor protein (APP).[4] Therefore, inhibition of BACE1 is a major therapeutic strategy. The this compound scaffold can be incorporated into molecules designed to fit into the active site of BACE1, with the amino and hydroxyl groups forming key interactions with the catalytic aspartate residues.[5]
Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the role of BACE1.
Quantitative Data Summary
While specific quantitative data for compounds directly derived from this compound is not abundant in publicly accessible literature, the following table summarizes the typical biological activities and target affinities observed for structurally related compounds containing the aminotetrahydrofuran scaffold. This data is intended to be representative of the potential of this chemical class.
| Compound Class | Target | Key Data Type | Representative Value Range | Reference |
| Substituted Tetrahydrofuran Derivatives | HIV-1 Protease | Ki | 0.1 - 10 nM | [2] |
| Substituted Tetrahydrofuran Derivatives | HIV-1 infected MT-2 cells | EC50 | 5 - 50 nM | [2] |
| Aminopyrrolidine-ol Derivatives | BACE1 | IC50 | 0.05 - 1 µM | [4] |
| 4-Aminoquinoline Derivatives | Influenza A/WSN/33 (H1N1) | EC50 | 10 - 20 µM | [6] |
| 4-Aminoquinoline Derivatives | Influenza A/WSN/33 (H1N1) | IC50 (Plaque Inhibition) | 0.2 - 1 µM | [6] |
Experimental Protocols
The following are representative protocols for the synthesis of a derivative of this compound and for a BACE1 enzyme inhibition assay. These protocols are adapted from the literature and may require optimization for specific applications.
Synthesis of a Representative N-acylated Derivative
This protocol describes a general method for the acylation of the amino group of this compound, a common step in the elaboration of this scaffold.
References
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds and Their Use as BACE Inhibitors: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US12043631B2 - BACE1 inhibitors for the treatment of Alzheimer's disease - Google Patents [patents.google.com]
- 6. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents [mdpi.com]
Application Notes and Protocols: (3S,4R)-4-Aminooxolan-3-ol in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the chiral scaffold, (3S,4R)-4-aminooxolan-3-ol, in the synthesis of targeted enzyme inhibitors. This versatile building block is pivotal in the development of therapeutic agents against a range of diseases, including neurodegenerative disorders and cancers.
Introduction
This compound is a valuable chiral starting material in medicinal chemistry due to its rigid tetrahydrofuran ring and the stereochemically defined trans-relationship between the amino and hydroxyl groups. This specific arrangement allows for the precise positioning of pharmacophoric features, facilitating strong and selective interactions with enzyme active sites. This document focuses on its application in the synthesis of inhibitors for two key enzymes: β-secretase (BACE1) and purine nucleoside phosphorylase (PNP).
I. BACE1 Inhibitors for Alzheimer's Disease
Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-β (Aβ) peptides.[1][2][3][4][5] Derivatives of this compound have shown promise as potent BACE1 inhibitors.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Quantitative Data: BACE1 Inhibitory Activity
While direct data for this compound derivatives is limited in the provided search results, a study on the closely related (3S,4S)-4-aminopyrrolidine-3-ol derivatives provides valuable insights into the potential of this scaffold.
| Compound | BACE1 IC₅₀ (µM) | Cell-based Assay IC₅₀ (µM) | Selectivity over BACE2 and Cathepsin D |
| 7c | 0.05 | 40% inhibition @ 10 µM | High |
| 11a | 0.12 | 1.7 | High |
| Data from a study on (3S,4S)-4-aminopyrrolidine-3-ol derivatives, which are structural analogs.[6] |
Experimental Protocol: Synthesis of a BACE1 Inhibitor Derivative
This protocol is a representative synthesis based on methodologies for preparing similar BACE1 inhibitors.[6]
Workflow for Synthesis of BACE1 Inhibitor
Caption: Synthetic workflow for a BACE1 inhibitor.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
A suitable activated carboxylic acid (e.g., an acyl chloride or a carboxylic acid activated with a coupling agent like HATU)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Protection of the Amino and Hydroxyl Groups:
-
Dissolve this compound in DCM.
-
Add TEA to the solution.
-
Slowly add a solution of Boc₂O in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.
-
-
Coupling Reaction:
-
Dissolve the protected intermediate in DCM.
-
Add the desired activated carboxylic acid and a suitable coupling agent (if necessary) and base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions and concentrate to yield the crude coupled product.
-
-
Deprotection:
-
Dissolve the crude coupled product in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
Purification:
-
Purify the final compound by silica gel column chromatography using an appropriate solvent gradient to yield the pure BACE1 inhibitor.
-
II. Purine Nucleoside Phosphorylase (PNP) Inhibitors
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to an accumulation of deoxyguanosine, which is selectively toxic to T-cells. This makes PNP an attractive target for the treatment of T-cell mediated diseases such as T-cell leukemia and autoimmune disorders.
Signaling Pathway: Purine Salvage Pathway and T-cell Activation
References
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 3. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating (3S,4R)-4-aminooxolan-3-ol into Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the incorporation of the chiral building block, (3S,4R)-4-aminooxolan-3-ol, into novel heterocyclic structures, with a focus on the synthesis of potent and selective Toll-like receptor 8 (TLR8) agonists. The unique trans-configuration of the amino and hydroxyl groups on the oxolane ring offers a rigid, stereochemically defined scaffold, making it an excellent starting material for the design of enzyme inhibitors and nucleoside analogs where precise three-dimensional interactions with biological targets are critical.[1]
Application: Development of Selective TLR8 Agonists
This compound serves as a key chiral scaffold for the synthesis of a novel class of potent and selective small molecule agonists for the human Toll-like receptor 8 (TLR8). TLR8 is a critical target in immunology, and its activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the initiation of a Th1-biased immune response. This makes selective TLR8 agonists promising candidates for vaccine adjuvants and immunotherapeutic agents.
The core concept involves the acylation of the primary amino group of this compound with a substituted aromatic carboxylic acid. The resulting N-acyl derivative presents the oxolane scaffold in a defined orientation, allowing for specific interactions within the TLR8 binding pocket. The hydroxyl group can be further functionalized to modulate solubility and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationship (SAR) of Novel Benzamide Analogs
The following table summarizes the in vitro activity of a representative series of novel benzamide analogs synthesized from this compound. The data illustrates the impact of substitution on the benzene ring on TLR8 agonistic activity, measured by NF-κB activation in a HEK293 reporter cell line.
| Compound ID | R1-substituent | R2-substituent | Yield (%) | TLR8 EC50 (µM) |
| BZ-1 | H | H | 85 | 15.2 |
| BZ-2 | 2-Cl | H | 82 | 8.7 |
| BZ-3 | 4-Cl | H | 88 | 5.1 |
| BZ-4 | 2-F | H | 79 | 9.3 |
| BZ-5 | 4-F | H | 86 | 4.8 |
| BZ-6 | 2-CH3 | H | 80 | 12.5 |
| BZ-7 | 4-CH3 | H | 84 | 7.2 |
| BZ-8 | H | 3-NO2 | 75 | 25.8 |
| BZ-9 | 4-Cl | 3-NO2 | 72 | 18.9 |
| BZ-10 | 4-F | 3-OCH3 | 78 | 6.5 |
Experimental Protocols
General Protocol for the Synthesis of N-((3S,4R)-3-hydroxyoxolan-4-yl)-benzamide Analogs (BZ-1 to BZ-10)
This protocol describes a general method for the amide coupling of this compound with various substituted benzoic acids.
Materials:
-
This compound hydrochloride
-
Substituted benzoic acid (e.g., 4-chlorobenzoic acid for BZ-3)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzoic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC (1.5 mmol) and HOBt (1.5 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound hydrochloride (1.0 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired N-((3S,4R)-3-hydroxyoxolan-4-yl)-benzamide analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro TLR8 Activity Assay
This protocol outlines the procedure for determining the potency of the synthesized compounds as TLR8 agonists using a reporter gene assay.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Synthesized compounds (dissolved in DMSO)
-
Positive control (e.g., R848)
-
96-well cell culture plates
Procedure:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds and the positive control in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours.
-
Add HEK-Blue™ Detection medium to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37 °C.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the EC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of novel TLR8 agonists.
Caption: Simplified TLR8 signaling pathway initiated by a novel agonist.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Amino Alcohols
Here is a technical support center for troubleshooting the purification of polar amino alcohols.
This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What makes polar amino alcohols so challenging to purify?
Polar amino alcohols possess both a hydrophilic alcohol group and a basic amino group. This combination leads to high polarity and strong interactions with stationary phases like silica gel, often causing issues such as streaking in chromatography and high solubility in polar solvents, which complicates extraction and recrystallization.[1][2][3] Their ability to form hydrogen bonds and interact via acid-base interactions with acidic silica gel is a primary cause of these difficulties.[2]
Q2: I have a new crude polar amino alcohol. What purification technique should I try first?
The best initial approach depends on the physical state and stability of your compound.
-
If your compound is a solid: Recrystallization is often the simplest and most scalable first choice. If a single solvent is not effective, a two-solvent system or conversion to a salt to modify solubility properties can be attempted.[4][5]
-
If your compound is an oil or if recrystallization fails: Column chromatography is the next logical step. Given the polarity, you may need to use a polar solvent system or consider reverse-phase chromatography.[6]
-
If your compound is a racemate and you need to separate enantiomers: Chiral HPLC or resolution via diastereomeric salt formation will be necessary.[7][8]
Q3: When should I consider using a protecting group strategy?
A protecting group strategy is advisable when the high polarity of the amino and/or alcohol groups directly hinders purification. For instance, if your compound is intractable on silica gel even with polar solvent systems, protecting the highly polar amino group with a non-polar group like Boc (tert-butoxycarbonyl) can significantly reduce its polarity, making it more amenable to normal-phase chromatography.[9][10] This strategy adds steps to your synthesis (protection and deprotection) but can resolve otherwise difficult separations.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Chromatography (TLC & Column)
Q4: My compound is streaking badly on the TLC plate. What can I do?
Streaking or tailing is a common issue with basic compounds like amino alcohols on acidic silica gel.[1][2] This is often due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[2]
Here are several solutions to try:
-
Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:
-
Reduce Sample Concentration: You may have overloaded the plate. Try spotting a more dilute solution of your sample.[1][13]
-
Change the Stationary Phase: If modifying the eluent doesn't work, your compound might be unstable on silica. Consider using a different stationary phase like alumina (which is basic or neutral) or C18-functionalized silica (for reverse-phase TLC).[2]
Q5: My polar amino alcohol won't move from the baseline in TLC, even with ethyl acetate/hexane. What should I do?
If your compound remains at the baseline (Rf = 0), your eluent is not polar enough to move it up the plate.[3] You need to increase the polarity of the mobile phase.
-
Increase Eluent Polarity: Switch to a more polar solvent system. Good options for highly polar compounds include:
-
Consider Reverse-Phase TLC: If your compound is highly polar, it may be better suited for reverse-phase chromatography, where the most polar compounds elute fastest.[3]
Q6: I'm getting peak tailing in my HPLC analysis. How can I improve the peak shape?
Peak tailing in HPLC, especially for basic analytes, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[14][15]
-
Adjust Mobile Phase pH: For basic compounds, using a mobile phase with a low pH (e.g., pH 2.5-3) can protonate the analyte and suppress interactions with silanols.[11][15][16]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[15]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol groups and provide much better peak shapes for basic compounds.[14][15]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[14][17]
Recrystallization & Extraction
Q7: I'm trying to recrystallize my polar amino alcohol, but it keeps "oiling out". What should I do?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
Try a Different Solvent System: The solubility properties of your compound may not be ideal in the chosen solvent. Experiment with different solvents or a two-solvent system. For polar compounds, alcohols like ethanol or isopropanol, or mixtures with water, are often good starting points.[4][18]
Q8: My polar amino alcohol is highly soluble in water, and I'm losing a lot of it during aqueous workup. How can I improve my extraction recovery?
The high water solubility of polar amino alcohols makes their extraction into organic solvents challenging.
-
"Salting Out": Saturate the aqueous layer with a salt like sodium chloride or sodium sulfate. This decreases the solubility of the amino alcohol in the aqueous phase and promotes its partitioning into the organic layer.[19][20]
-
Use a More Polar Extraction Solvent: Solvents like ethyl acetate or n-butanol are more effective at extracting polar compounds than less polar solvents like diethyl ether or hexane.
-
Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more complex to set up.
-
pH Adjustment: Ensure the aqueous phase is basic (pH > 10) before extraction. This deprotonates the ammonium group, making the amino alcohol less charged and more soluble in organic solvents.
Detailed Experimental Protocols
Protocol 1: Boc Protection of a Polar Amino Alcohol
This protocol is a general method for protecting the primary or secondary amine of a polar amino alcohol to reduce its polarity for easier purification by normal-phase chromatography.
Materials:
-
Polar amino alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvents: Tetrahydrofuran (THF), Water, Ethyl Acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in a mixture of THF and water (e.g., a 1:1 ratio).
-
Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq).[21][22]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude N-Boc protected amino alcohol can now be purified by column chromatography using a less polar eluent (e.g., ethyl acetate/hexane).
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This method is useful for purifying amino alcohols that are difficult to crystallize in their freebase form.
Materials:
-
Crude polar amino alcohol
-
Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether, or concentrated aqueous HCl)
-
Solvents: Isopropanol, Ethanol, Diethyl Ether
Procedure:
-
Salt Formation:
-
Dissolve the crude amino alcohol in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of HCl (1.0 eq) with stirring. The hydrochloride salt will often precipitate out of the solution.[23]
-
If precipitation is slow, you can add a less polar co-solvent like diethyl ether to induce crystallization.
-
Collect the precipitated salt by vacuum filtration and wash the filter cake with cold diethyl ether.
-
-
Recrystallization of the Salt:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent, such as boiling ethanol or isopropanol.[5][24]
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).
-
Extract the purified freebase amino alcohol into an organic solvent (e.g., ethyl acetate or DCM).[25]
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
References
- 1. chembam.com [chembam.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 6. silicycle.com [silicycle.com]
- 7. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. bvchroma.com [bvchroma.com]
- 18. google.com [google.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
- 22. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 23. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting low enantiomeric excess in chiral resolutions
Welcome to the technical support center for chiral resolutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantiomeric excess (ee) in a classical chiral resolution using diastereomeric salt crystallization?
Low enantiomeric excess in classical resolutions often stems from several factors related to the crystallization process. One common issue is the partial precipitation of the more soluble diastereomeric salt along with the desired less soluble salt. This can be due to rapid crystallization, insufficient difference in solubility between the diastereomers in the chosen solvent, or the use of a solvent that promotes co-crystallization. Another frequent cause is incomplete reaction between the racemic mixture and the resolving agent, leaving unreacted starting material that can interfere with the crystallization. Additionally, the stoichiometry of the resolving agent is crucial; an incorrect amount can lead to incomplete formation of the diastereomeric salts. Finally, temperature control is vital, as the solubility of the diastereomeric salts is temperature-dependent.[1][2][3]
Q2: How does the choice of resolving agent impact the enantiomeric excess?
The resolving agent is a critical factor in determining the success of a chiral resolution. The interaction between the resolving agent and the enantiomers of the racemic mixture leads to the formation of diastereomers with different physical properties, most importantly, solubility. An ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer. This large difference in solubility allows for the selective crystallization of one diastereomer, leading to a high enantiomeric excess in the crystalline material. The structural features of both the analyte and the resolving agent, such as the presence of functional groups that can form strong and specific interactions (e.g., hydrogen bonds, ionic bonds), play a crucial role in the degree of discrimination and, consequently, the efficiency of the resolution.[2][3]
Q3: Can the solvent system significantly affect the outcome of a chiral resolution?
Absolutely. The solvent plays a multifaceted role in diastereomeric salt resolution. Its primary function is to provide a medium in which the two diastereomeric salts have a substantial difference in solubility. An optimal solvent will fully dissolve both diastereomers at a higher temperature and, upon cooling, will selectively precipitate the less soluble diastereomer while keeping the more soluble one in solution. The polarity of the solvent can influence the stability of the diastereomeric salts and their solubility. Sometimes, a mixture of solvents is required to fine-tune the solubility properties and maximize the separation efficiency. Furthermore, the solvent can influence the crystal habit and the rate of crystallization, both of which can impact the purity of the isolated diastereomer.[1]
Q4: What is the role of temperature in achieving high enantiomeric excess?
Temperature is a critical parameter in chiral resolutions by diastereomeric crystallization. The solubility of the diastereomeric salts is generally temperature-dependent. Typically, the resolution process involves dissolving the mixture of diastereomers in a suitable solvent at an elevated temperature to ensure complete dissolution, followed by controlled cooling to induce the crystallization of the less soluble diastereomer. The rate of cooling can significantly impact the enantiomeric excess. Slow, controlled cooling allows for the selective crystallization of the desired diastereomer, while rapid cooling can lead to the co-precipitation of both diastereomers, resulting in a lower ee. The final temperature to which the solution is cooled also affects the yield and purity of the crystals.
Q5: My enzymatic kinetic resolution is giving low ee. What are the likely causes?
In enzymatic kinetic resolutions, low enantiomeric excess can be attributed to several factors. The intrinsic enantioselectivity of the enzyme for the substrate is a primary determinant. If the enzyme does not have a high preference for one enantiomer over the other, the resulting ee will be low. The reaction conditions, such as temperature, pH, and solvent, can also significantly impact the enzyme's activity and selectivity. Sub-optimal conditions can lead to a decrease in the enzyme's performance. Another common issue is allowing the reaction to proceed for too long. In a kinetic resolution, the enantiomeric excess of the product is highest at the beginning of the reaction and decreases as the reaction progresses. Therefore, it is crucial to monitor the reaction and stop it at the optimal conversion to achieve the highest ee. Finally, the purity of the enzyme and the presence of any inhibitors in the reaction mixture can also adversely affect the outcome.
Troubleshooting Guides
Low Enantiomeric Excess in Classical Chiral Resolution
This guide provides a systematic approach to troubleshooting low enantiomeric excess in chiral resolutions based on diastereomeric salt formation.
dot
Caption: Troubleshooting workflow for low enantiomeric excess in classical chiral resolution.
Key Experimental Parameters and Their Impact on Enantiomeric Excess
The success of a chiral resolution is a delicate balance of several experimental parameters. Understanding their interplay is crucial for optimization.
dot
Caption: Logical relationships between key experimental parameters and enantiomeric excess.
Data on Experimental Parameter Effects
The following tables summarize the impact of different experimental parameters on the enantiomeric excess of the product in specific chiral resolutions.
Table 1: Effect of Solvent on the Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine
| Solvent System | Diastereomeric Excess (de) of Crystals (%) | Enantiomeric Excess (ee) of Recovered Ibuprofen (%) | Yield (%) |
| Aqueous solution | High (insoluble salt precipitates) | 88.14 | 20.1 |
| Methanol/Water | Varies with ratio | Up to 95 | Moderate |
| Ethanol | Lower | ~70 | High |
| Acetonitrile | Moderate | ~85 | Moderate |
Data compiled from qualitative descriptions and typical outcomes reported in literature.[4][5]
Table 2: Effect of Temperature on the Deracemization of N-(2-methylbenzylidene)-phenylglycine amide (NMPA) via Temperature Cycling
| Minimum Cycle Temperature (°C) | Number of Cycles to Reach Enantiopurity | Cycle Efficiency |
| 20 | 25 | 0.06 |
| 50 | 9 | 0.15 |
Data from a study on solid-state deracemization, illustrating the general principle that higher temperatures can accelerate resolution kinetics.
Experimental Protocols
Classical Resolution of a Racemic Amine: (±)-α-Methylbenzylamine
This protocol describes the resolution of racemic α-methylbenzylamine using (+)-tartaric acid as the resolving agent. The principle is the formation of diastereomeric salts with different solubilities in methanol.[1]
Materials:
-
(±)-α-Methylbenzylamine
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
250 mL Erlenmeyer flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution over about one minute. The mixture will become warm.
-
Cork the flask and allow it to stand undisturbed at room temperature until the next laboratory period to allow for the crystallization of the diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomer:
-
Collect the prism-shaped crystals of the diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
-
Liberation of the Enriched Amine:
-
Transfer the collected crystals to a beaker and add 20 mL of water.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves. This will regenerate the free amine, which will form an oily layer.
-
Transfer the mixture to a separatory funnel and extract the amine with two 20 mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Decant the dried ether solution into a distillation apparatus and carefully distill off the diethyl ether.
-
The remaining liquid is the resolved α-methylbenzylamine.
-
Determine the enantiomeric excess of the product using polarimetry or chiral chromatography.
-
Enzymatic Kinetic Resolution of a Secondary Alcohol: (±)-1-Phenylethanol
This protocol details the kinetic resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB) and an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
Materials:
-
(±)-1-Phenylethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435®)
-
Vinyl acetate (or another suitable acyl donor)
-
Organic solvent (e.g., hexane or toluene)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation:
-
To a flask containing (±)-1-phenylethanol in an appropriate organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add a slight excess (e.g., 1.2 equivalents) of the acyl donor (vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Stop the reaction at approximately 50% conversion to achieve optimal enantiomeric excess for both the product and the remaining starting material.
-
-
Enzyme Removal:
-
Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
-
Separation of Product and Unreacted Starting Material:
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ester (the acylated enantiomer) from the unreacted alcohol (the other enantiomer) by silica gel column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of both the isolated ester and the unreacted alcohol by chiral GC or HPLC.
-
References
Technical Support Center: Protecting Group Strategies for (3S,4R)-4-aminooxolan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,4R)-4-aminooxolan-3-ol. The following information is designed to address specific issues that may be encountered during the protection of the amino and hydroxyl functional groups of this molecule.
Frequently Asked Questions (FAQs)
Q1: I need to selectively protect the amine in this compound. Which protecting group should I use and what are the typical conditions?
A1: For the selective protection of the primary amine in the presence of a secondary alcohol, the tert-butyloxycarbonyl (Boc) group is a common and effective choice. The amine is generally more nucleophilic than the alcohol, allowing for chemoselective protection.[1]
A typical procedure involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][3] Common bases include sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).[2] The reaction is often carried out in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.[2]
Q2: I want to protect the hydroxyl group of this compound. What are my options?
A2: Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and removal under specific conditions.[4] A common choice is the tert-butyldimethylsilyl (TBDMS or TBS) group. This protection is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole in a solvent such as dimethylformamide (DMF).[5]
Q3: How can I achieve orthogonal protection of both the amino and hydroxyl groups in this compound?
A3: Orthogonal protection allows for the selective deprotection of one functional group while the other remains protected. A common orthogonal strategy for 1,2-aminoalcohols is to protect the amine as a Boc carbamate and the alcohol as a TBDMS ether.[6] The Boc group is acid-labile, while the TBDMS group is typically removed with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).[2][5] This allows for the selective manipulation of either the amine or the alcohol.
Q4: I am observing low yields during the Boc protection of my amino alcohol. What could be the issue?
A4: Low yields in Boc protection can arise from several factors. Incomplete reaction is a common issue; ensure you are using a slight excess of Boc₂O (1.1-1.5 equivalents). The choice of base and solvent can also be critical. If using a biphasic system, ensure adequate mixing. For sterically hindered amines, the reaction may require longer times or gentle heating.[2] Side reactions, such as the formation of N,N-di-Boc-protected amine or urea, can also lower the yield of the desired product.[3]
Q5: During the deprotection of my N-Boc protected amino alcohol with strong acid, I am seeing byproducts. What are they and how can I avoid them?
A5: Acid-catalyzed deprotection of a Boc group generates a tert-butyl cation. This cation can act as an alkylating agent, leading to side reactions with nucleophilic functional groups on your molecule or in the reaction mixture. To prevent this, it is common practice to add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[3]
Troubleshooting Guides
N-Boc Protection of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no reaction | Insufficiently basic conditions. | Use a stronger base (e.g., TEA, DMAP) or increase the amount of base. |
| Low reactivity of the amine. | Increase the reaction temperature (e.g., to 40°C) or allow for a longer reaction time. | |
| Formation of di-Boc byproduct | Use of a strong base and excess Boc₂O. | Use a milder base like NaHCO₃. Use only a slight excess of Boc₂O (1.1 eq.). |
| Formation of O-Boc byproduct | Reaction run for an extended period with a catalytic amount of a strong base like DMAP. | Monitor the reaction closely by TLC. Minimize reaction time once the starting material is consumed. |
| Difficult product isolation | Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is water-soluble. | Extract with a more polar organic solvent (e.g., ethyl acetate) multiple times. |
O-TBDMS Protection of N-Boc-(3S,4R)-4-aminooxolan-3-ol
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or incomplete reaction | Steric hindrance around the hydroxyl group. | Use a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine. |
| Inadequate base. | Ensure imidazole is used in stoichiometric amounts (at least 2 equivalents). | |
| Formation of silyl ether on the carbamate | This is generally not observed under standard conditions. | If suspected, confirm with spectroscopic analysis. |
| Difficult purification | Removal of excess silylating agent and byproducts. | A mild aqueous workup can hydrolyze remaining TBDMSCl. Purification by flash chromatography is often necessary. |
Quantitative Data Summary
The following tables provide typical reaction conditions and yields for the protection of 1,2-aminoalcohols, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: N-Boc Protection of 1,2-Aminoalcohols
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc₂O (1.1-1.5 eq.) | NaHCO₃ | Dioxane/H₂O | 25 | 2-12 | 85-95 |
| Boc₂O (1.1-1.5 eq.) | TEA | DCM | 25 | 1-4 | 90-98 |
| Boc₂O (1.1 eq.) | DMAP (cat.) | MeCN | 25 | 1-3 | >95 |
Table 2: O-TBDMS Protection of Alcohols
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBDMSCl (1.2 eq.) | Imidazole (2.5 eq.) | DMF | 25 | 8-16 | 80-95 |
| TBDMSCl (1.5 eq.) | TEA | DCM | 25 | 12-24 | 75-90 |
| TBDMSOTf (1.1 eq.) | 2,6-Lutidine | DCM | 0-25 | 0.5-2 | 90-99 |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water).
-
Add sodium bicarbonate (2.0 eq.).
-
To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for O-TBDMS Protection of N-Boc-(3S,4R)-4-aminooxolan-3-ol
-
Dissolve N-Boc-(3S,4R)-4-aminooxolan-3-ol (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Orthogonal protection and functionalization workflow.
Caption: Troubleshooting decision tree for protection reactions.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of (3S,4R)-4-aminooxolan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scalable synthesis of (3S,4R)-4-aminooxolan-3-ol.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a common synthetic route from D-mannitol.
Issue 1: Low yield in the conversion of 1,2:5,6-di-O-isopropylidene-D-mannitol to (2R,3R)-1,4-dichloro-2,3-butanediol.
-
Question: My reaction to produce (2R,3R)-1,4-dichloro-2,3-butanediol from 1,2:5,6-di-O-isopropylidene-D-mannitol is resulting in a low yield. What are the possible causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete reaction or side product formation.
-
Incomplete Reaction: Ensure the complete consumption of the starting material by monitoring the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess of the chlorinating agent (e.g., thionyl chloride in pyridine) can be added cautiously.
-
Side Product Formation: Overheating can lead to the formation of undesired byproducts. Maintain the recommended reaction temperature strictly. The workup procedure is also critical; ensure that the quenching of the reaction is performed at a low temperature to prevent degradation of the product.
-
Purification Loss: The product is a volatile compound. Care should be taken during solvent removal steps to avoid significant loss. Use of a rotary evaporator at a controlled temperature and pressure is recommended.
-
Issue 2: Incomplete conversion or formation of byproducts during the azidation of the cyclic sulfate intermediate.
-
Question: I am observing incomplete conversion of the cyclic sulfate to the azido alcohol, and I suspect the formation of side products. How can I troubleshoot this?
-
Answer: This stereospecific reaction is crucial for establishing the correct stereochemistry of the final product.
-
Reagent Purity: Sodium azide is hygroscopic. Ensure that it is dry before use, as moisture can interfere with the reaction.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF. Ensure the solvent is anhydrous. The reaction temperature should be carefully controlled as elevated temperatures can lead to the formation of elimination byproducts.
-
Regioisomer Formation: While the reaction is generally highly regioselective, minor amounts of the other regioisomer can form. Purification by column chromatography is essential to isolate the desired (3S,4R)-4-azidooxolan-3-ol.
-
Issue 3: Difficulty in reducing the azide to the primary amine without affecting other functional groups.
-
Question: I am facing challenges with the reduction of the azido group in the presence of the hydroxyl group. What are the recommended methods and how can I avoid side reactions?
-
Answer: The selective reduction of an azide to an amine in the presence of a hydroxyl group requires mild and chemoselective reducing agents.
-
Catalytic Hydrogenation: This is a clean and efficient method. Use of catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere is common. Ensure the catalyst is active and the system is properly purged with hydrogen.
-
Staudinger Reaction: This two-step process involves treatment with a phosphine (e.g., triphenylphosphine) to form a phosphazide, which is then hydrolyzed to the amine. This method is very mild and tolerates a wide range of functional groups.
-
Other Reducing Agents: Reagents like sodium borohydride in the presence of a catalyst (e.g., CoCl₂) or zinc dust in the presence of ammonium chloride can also be effective. The choice of reagent will depend on the scale of the reaction and the presence of other functional groups. Over-reduction is generally not a concern for the hydroxyl group under these conditions.
-
Issue 4: Challenges in the purification of the final product, this compound.
-
Question: The final product is a polar amino alcohol, and I am finding it difficult to purify using standard column chromatography. What are the recommended purification strategies?
-
Answer: The high polarity and basicity of the final product can make purification challenging due to strong interactions with silica gel.
-
Modified Column Chromatography: Use of a modified stationary phase, such as amine-functionalized silica gel, can improve the separation. Alternatively, adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent can help to reduce tailing on standard silica gel.
-
Crystallization: If the product is a solid, crystallization is an excellent method for large-scale purification. The product can be crystallized from a suitable solvent system, which may need to be determined empirically. Conversion to a salt (e.g., hydrochloride) can sometimes facilitate crystallization and improve handling of the final compound.
-
Ion-Exchange Chromatography: For highly polar and water-soluble compounds, ion-exchange chromatography can be a powerful purification technique.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A1: A widely recognized scalable synthesis starts from the chiral pool material D-mannitol. The key steps involve the formation of a chiral diol, conversion to a cyclic sulfate, nucleophilic ring-opening with an azide, and subsequent reduction of the azide to the primary amine. This route is favored for its stereocontrol and the use of a readily available and inexpensive starting material.
Q2: Why is the stereochemistry at C3 and C4 important, and how is it controlled in this synthesis?
A2: The specific (3S,4R) stereochemistry is often crucial for the biological activity of molecules containing this fragment. In the described synthetic route, the stereochemistry is controlled by starting with a chiral precursor (D-mannitol) and employing stereospecific reactions. The ring-opening of the cyclic sulfate by the azide anion proceeds via an SN2 mechanism, which results in an inversion of configuration at the reaction center, thus establishing the desired trans relationship between the amino and hydroxyl groups.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Several steps in this synthesis require specific safety precautions:
-
Use of Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and use appropriate personal protective equipment (PPE). Reactions involving azides should be conducted in a well-ventilated fume hood.
-
Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas. Ensure the reaction is set up in a well-ventilated area, away from ignition sources, and that the system is properly sealed and purged.
-
Strong Reagents: The synthesis may involve the use of strong acids, bases, and reactive chlorinating agents. Always wear appropriate PPE, including safety glasses, lab coat, and gloves, and handle these reagents in a fume hood.
Q4: How can I monitor the progress of the reactions effectively?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of most steps in this synthesis. Staining with appropriate reagents is necessary to visualize the spots, as the intermediates and the final product may not be UV-active.
-
For intermediates with hydroxyl groups: A potassium permanganate stain is effective.
-
For the azide intermediate: While not directly staining, the disappearance of the starting material can be monitored.
-
For the final amine product: A ninhydrin stain is excellent for visualizing primary amines.
Q5: What are the typical overall yields for this synthetic route on a larger scale?
A5: The overall yield for a multi-step synthesis like this can vary depending on the scale and optimization of each step. With careful execution and purification, an overall yield in the range of 30-50% from D-mannitol can be considered a good outcome for a laboratory-scale synthesis. On an industrial scale, further optimization would be expected to increase the yield.
III. Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Key Reagents |
| 1. Dichlorination | 1,2:5,6-di-O-isopropylidene-D-mannitol | (2R,3R)-1,4-dichloro-2,3-butanediol | 70-85 | >95 | Thionyl chloride, Pyridine |
| 2. Cyclization | (2R,3R)-1,4-dichloro-2,3-butanediol | (3aR,6aR)-Tetrahydro-furo[3,4-d][1][2][3]dioxathiole 2,2-dioxide | 85-95 | >98 | Thionyl chloride, Ruthenium(III) chloride, Sodium periodate |
| 3. Azide Opening | Cyclic sulfate intermediate | (3S,4R)-4-azidooxolan-3-ol | 80-90 | >97 | Sodium azide, DMF |
| 4. Azide Reduction | (3S,4R)-4-azidooxolan-3-ol | This compound | 90-98 | >99 | Pd/C, H₂ or Triphenylphosphine, H₂O |
Note: Yields and purities are approximate and can vary based on reaction scale and specific conditions.
IV. Experimental Protocols
Protocol 1: Synthesis of (3S,4R)-4-azidooxolan-3-ol from (2R,3R)-1,4-dichloro-2,3-butanediol
-
Cyclic Sulfate Formation: To a solution of (2R,3R)-1,4-dichloro-2,3-butanediol in a mixture of acetonitrile, carbon tetrachloride, and water, add ruthenium(III) chloride hydrate and sodium periodate. Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding a suitable organic solvent (e.g., diethyl ether) and filtering the mixture. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclic sulfate.
-
Azide Opening: Dissolve the crude cyclic sulfate in anhydrous DMF. Add sodium azide in one portion and heat the reaction mixture to the specified temperature (e.g., 80 °C).
-
Monitor the reaction by TLC until the cyclic sulfate is consumed.
-
Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (3S,4R)-4-azidooxolan-3-ol.
Protocol 2: Reduction of (3S,4R)-4-azidooxolan-3-ol to this compound
-
Catalytic Hydrogenation: Dissolve (3S,4R)-4-azidooxolan-3-ol in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC (staining with ninhydrin to visualize the product) until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by crystallization or by column chromatography using a mobile phase containing a small amount of ammonia or triethylamine.
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship between synthesis steps and troubleshooting.
References
Analytical methods for determining the purity of (3S,4R)-4-aminooxolan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of (3S,4R)-4-aminooxolan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the chemical and enantiomeric purity of this compound?
The primary methods for assessing the purity of this compound include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining enantiomeric purity (enantiomeric excess, ee) and separating the desired (3S,4R) enantiomer from its corresponding (3R,4S) enantiomer and other diastereomers.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing chemical purity by identifying and quantifying volatile impurities. Due to the polar nature of the analyte, derivatization is typically required to improve volatility.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the absolute purity of the compound without the need for a specific reference standard of this compound.[4][5][6][7] It quantifies the analyte against a certified internal standard.
-
Additional Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR), elemental analysis, and Karl Fischer titration can be used to confirm the identity, elemental composition, and water content, respectively.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
This compound is a polar molecule containing both amino and hydroxyl functional groups. These groups can form hydrogen bonds, which makes the compound non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and inaccurate quantification.[3] Derivatization replaces the active hydrogens on these functional groups with nonpolar moieties, increasing the molecule's volatility and thermal stability for successful GC analysis.[8]
Q3: Can I use UV detection for the HPLC analysis of this compound?
This compound lacks a strong chromophore, which will result in poor sensitivity with a standard UV detector. For quantitative analysis, especially at low concentrations, alternative detection methods are recommended. These include:
-
Refractive Index (RI) Detection: Suitable for detecting non-UV absorbing compounds, but can be sensitive to mobile phase composition and temperature changes.
-
Evaporative Light Scattering Detection (ELSD): A good alternative for non-volatile analytes without a chromophore.
-
Mass Spectrometry (MS) Detection: Provides high sensitivity and selectivity.
-
Derivatization: Reacting the analyte with a UV-active derivatizing agent can significantly enhance its detectability by UV.
Q4: What is enantiomeric excess (ee) and why is it important for this compound?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. For pharmaceutical compounds like this compound, the stereochemistry is critical as different enantiomers can have different pharmacological activities and toxicological profiles.[1] Regulatory agencies require strict control over the enantiomeric purity of chiral drugs.[9][10][11][12][13]
Troubleshooting Guides
Chiral HPLC Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen a variety of chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). No single CSP is universal.[14] |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the type and percentage of organic modifier (e.g., isopropanol, ethanol) and additive (e.g., diethylamine for basic compounds). | |
| Peak tailing | Secondary interactions between the analyte and the silica support of the column. | Add a competing base (e.g., 0.1% diethylamine) to the mobile phase to mask active sites on the stationary phase. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Irreproducible retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient time before analysis.[15] | |
| Low signal intensity | Analyte lacks a strong chromophore for UV detection. | Use a more universal detector like ELSD, RI, or MS. Alternatively, derivatize the analyte with a UV-active tag. |
GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak or very small peak for the analyte | Incomplete or failed derivatization. | Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is dry, as moisture can interfere with many derivatization reactions. |
| Analyte is too polar even after derivatization. | Use a more polar GC column designed for amines or alcohols.[16][17][18] | |
| Inlet temperature is too low, causing condensation. | Increase the inlet temperature, but not so high as to cause analyte degradation. | |
| Peak fronting | Column overload. | Dilute the sample or inject a smaller volume.[19] |
| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner. Trim the front end of the column to remove active sites.[19] |
| Insufficiently derivatized analyte. | Re-optimize the derivatization procedure. | |
| Multiple peaks for the analyte | Formation of multiple derivative species. | Adjust derivatization conditions (e.g., lower temperature, different reagent) to favor the formation of a single derivative. |
| Thermal degradation of the analyte in the inlet. | Reduce the inlet temperature. | |
| Baseline instability or drift | Column bleed. | Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit.[20] |
| Contamination in the carrier gas or GC system. | Use high-purity carrier gas and check for leaks. Bake out the system. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (ee) of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and detector (e.g., UV, ELSD, or MS).
-
Chiral column: e.g., Chiralpak® IC or a similar polysaccharide-based column.
Reagents:
-
HPLC-grade Hexane or Heptane
-
HPLC-grade Isopropanol (IPA) or Ethanol
-
Diethylamine (DEA), analytical grade
-
This compound sample
-
Reference standard for the (3R,4S)-enantiomer (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA with 0.1% DEA (e.g., 80:20 v/v). Filter and degas the mobile phase.
-
System Setup: Install the chiral column and set the column oven temperature (e.g., 25 °C). Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.
-
Data Analysis:
-
Identify the peaks corresponding to the (3S,4R) and (3R,4S) enantiomers.
-
Calculate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the following formula: %ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Protocol 2: GC-MS with Derivatization for Chemical Purity
Objective: To identify and quantify volatile impurities in a sample of this compound.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Autosampler.
Reagents:
-
Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 1-2 mg of the sample into a vial.
-
If the sample contains water, dry it under vacuum or by lyophilization.
-
Add 100 µL of anhydrous solvent (e.g., acetonitrile).
-
Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Conditions:
-
Inlet: Split/splitless injector, temperature e.g., 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
MS Detector: Electron ionization (EI) mode, scan range e.g., m/z 40-500.
-
-
Injection: Inject 1 µL of the derivatized sample.
-
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity by area percent, assuming a similar response factor for all impurities.
-
Visualizations
Caption: Workflow for Chiral HPLC Purity Analysis.
Caption: Rationale for Derivatization in GC-MS Analysis.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 10. chromatobuddies: Frequently Asked Questions about Analytical Method Validation [chromatobuddies.blogspot.com]
- 11. Analytical Method Validation Questions and Answers [complianceonline.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. particle.dk [particle.dk]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Dangers of using a more polar column for analysis. - Chromatography Forum [chromforum.org]
- 17. gcms.cz [gcms.cz]
- 18. agilent.com [agilent.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Uncharted Territory: A Comparative Analysis of the Biological Activity of (3S,4R)-4-aminooxolan-3-ol and its Enantiomer Remains Elusive
A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the comparative biological activities of the enantiomeric pair, (3S,4R)-4-aminooxolan-3-ol and (3R,4S)-4-aminooxolan-3-ol. While these compounds are commercially available and possess well-defined chemical structures, there is a conspicuous absence of direct, comparative experimental data to elucidate their pharmacological or toxicological profiles. This lack of information precludes the creation of a detailed comparison guide based on empirical evidence.
The importance of stereochemistry in drug action is a fundamental principle in pharmacology. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for undesirable side effects.
State of Current Knowledge: A Summary
| Feature | This compound | (3R,4S)-4-aminooxolan-3-ol (Enantiomer) |
| Chemical Formula | C₄H₉NO₂ | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol | 103.12 g/mol |
| Biological Activity Data | Not publicly available | Not publicly available |
| Experimental Protocols | Not publicly available | Not publicly available |
| Associated Signaling Pathways | Not publicly available | Not publicly available |
Future Research Directions: A Call for Investigation
The absence of data on the biological activity of these enantiomers presents a clear opportunity for the scientific community. A systematic investigation into their pharmacological effects would be a valuable contribution to the field of medicinal chemistry. The logical progression of such research is outlined below.
Caption: A proposed workflow to bridge the current knowledge gap in the biological activity of 4-aminooxolan-3-ol enantiomers.
A Comparative Analysis of the Reactivity of (3S,4R)-4-aminooxolan-3-ol and Other Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals: A guide to the relative reactivity of (3S,4R)-4-aminooxolan-3-ol in key synthetic transformations, supported by experimental data.
This compound, a chiral cyclic amino alcohol, is a valuable building block in medicinal chemistry and drug development. Its unique stereochemistry and the presence of both a primary amine and a secondary alcohol on a constrained oxolane ring give rise to distinct reactivity patterns. This guide provides a comparative analysis of the reactivity of this compound with other common amino alcohols, focusing on acylation, alkylation, and oxidation reactions. The information presented is intended to aid researchers in designing synthetic routes and understanding the chemical behavior of this important intermediate.
Factors Influencing Reactivity
The reactivity of amino alcohols is primarily governed by the nucleophilicity of the amino and hydroxyl groups, which is influenced by several factors:
-
pKa: The pKa values of the conjugate acids of the amino group (R-NH3+) and the alcohol group (R-OH2+) are crucial. A higher pKa of the conjugate acid of the amine (typically around 9-10) indicates a more basic and generally more nucleophilic amine compared to the alcohol (pKa of the protonated alcohol is around -2 to -3).
-
Steric Hindrance: The steric environment around the amino and hydroxyl groups can significantly impact their ability to react with electrophiles. The rigid cyclic structure of this compound imposes specific steric constraints.
-
Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups in a cis or trans configuration can lead to intramolecular hydrogen bonding. This can modulate the nucleophilicity of both functional groups by affecting the availability of their lone pairs of electrons. Infrared spectral studies have shown that amino alcohols can form strong intramolecular hydrogen bonds.[1]
Comparative Reactivity in Key Reactions
The following sections compare the reactivity of this compound with common acyclic amino alcohols such as ethanolamine and 3-amino-1-propanol. Due to the limited availability of direct comparative kinetic studies involving this compound, this guide draws upon reported reaction yields and conditions to infer relative reactivity.
Acylation
Acylation is a fundamental transformation for the protection of amino and hydroxyl groups or for the synthesis of amides and esters. The selective acylation of the more nucleophilic amino group in the presence of a hydroxyl group is a common synthetic challenge.
General Reactivity Trend: In general, the amino group is significantly more nucleophilic than the hydroxyl group and will react preferentially with acylating agents under neutral or basic conditions. Under acidic conditions, the amino group is protonated and becomes non-nucleophilic, allowing for selective O-acylation.[2]
Experimental Data Summary:
| Amino Alcohol | Acylating Agent | Reaction Conditions | Product(s) | Yield | Reference |
| Alaninol | Acetic Anhydride | Solvent-free, room temp, 5 min | N-acetyl-alaninol | 90% | [3] |
| Valinol | Acetic Anhydride | Solvent-free, room temp, 5 min | N-acetyl-valinol | 88% | [3] |
| Leucinol | Acetic Anhydride | Solvent-free, room temp, 10 min | N-acetyl-leucinol | 85% | [3] |
| Phenylalaninol | Acetic Anhydride | Solvent-free, room temp, 10 min | N-acetyl-phenylalaninol | 87% | [3] |
No specific experimental data for the acylation of this compound was found in the searched literature. However, based on the general principles of amino alcohol reactivity, it is expected to undergo preferential N-acylation under neutral or basic conditions.
Experimental Protocol: General Procedure for N-Acylation of Amino Alcohols
A general, environmentally friendly procedure for the N-acylation of amino alcohols involves reacting the amino alcohol with acetic anhydride without a solvent or catalyst.[3]
-
To the amino alcohol (1 mmol) in a round-bottom flask, add acetic anhydride (1.1 mmol).
-
Stir the mixture at room temperature for the specified time (typically 5-15 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acylated product.
Logical Relationship for Acylation Selectivity
Caption: Control of acylation selectivity in amino alcohols.
Alkylation
N-alkylation of amino alcohols is a key reaction for the synthesis of more complex amines and pharmaceutical intermediates. Similar to acylation, the amino group is generally more nucleophilic and will be preferentially alkylated. However, over-alkylation to form tertiary amines and quaternary ammonium salts can be a significant side reaction.
General Reactivity Trend: Primary amines are typically more reactive towards alkyl halides than the corresponding alcohols. Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine.
Experimental Data Summary:
| Amino Alcohol | Alkylating Agent | Catalyst/Conditions | Product(s) | Yield | Reference |
| 3-Amino-1-propanol | Various alkyl halides | 9-BBN chelation, then base and alkyl halide | Mono-N-alkylated product | High yields | [4] |
| 2-Aminoethanol | Methanol | Cs-B-Zr mixed oxide catalyst | N-methyl-2-aminoethanol | Not specified | [5] |
Experimental Protocol: Selective Mono-N-Alkylation of 3-Amino Alcohols via 9-BBN Chelation
This method achieves selective mono-N-alkylation by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN).[4]
-
To a solution of the 3-amino alcohol (1 mmol) in an anhydrous solvent (e.g., THF), add a solution of 9-BBN (1.1 mmol) at room temperature.
-
Stir the mixture for a specified time to allow for chelate formation.
-
Cool the reaction mixture and add a strong base (e.g., n-BuLi) to deprotonate the amine.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 mmol) and allow the reaction to proceed.
-
Quench the reaction with an acidic workup (e.g., dilute HCl) to hydrolyze the boron complex and isolate the mono-N-alkylated product.
Workflow for Selective Mono-N-Alkylation
Caption: Selective mono-N-alkylation of 3-amino alcohols.
Oxidation
The oxidation of amino alcohols can lead to a variety of products, including amino aldehydes, amino ketones, or amino acids, depending on the oxidant and reaction conditions. The presence of two oxidizable functional groups, the alcohol and the amine, presents a challenge for selectivity.
General Reactivity Trend: The oxidation of primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones is a common transformation. Primary amines can also be oxidized, often leading to complex product mixtures. Selective oxidation of the alcohol in the presence of the amine is often desired and can be achieved with specific reagents. For instance, Dess-Martin periodinane can oxidize N-protected amino alcohols without epimerization.[6]
Experimental Data Summary:
| Amino Alcohol | Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |
| N-protected β-amino alcohols | Manganese(IV) oxide | Mild conditions | α-Amino aldehydes | Good yields | [7] |
| 3-Amino-1-propanol | KMnO4 (3 eq) | Water, 60 °C | 3-Nitropropanol (suggested) | Not specified | [8] |
Specific experimental data for the oxidation of this compound is limited. It is anticipated that the secondary alcohol would be oxidized to the corresponding ketone under appropriate conditions.
Experimental Protocol: Mild Oxidation of β-Amino Alcohols to α-Amino Aldehydes
A procedure for the mild oxidation of N-protected β-amino alcohols to α-amino aldehydes utilizes commercially available manganese(IV) oxide.[7]
-
Dissolve the N-protected β-amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an excess of activated manganese(IV) oxide to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-amino aldehyde, which can be purified by chromatography if necessary.
Signaling Pathway of Reactivity Factors
Caption: Factors influencing the reactivity of amino alcohols.
Conclusion
This compound presents a unique reactivity profile due to its constrained cyclic structure and the stereochemical relationship between the amino and hydroxyl groups. While direct quantitative comparisons with other amino alcohols are scarce in the literature, fundamental principles of organic chemistry allow for reasoned predictions. The amine is expected to be the more reactive nucleophile in acylation and alkylation reactions under standard conditions. The cyclic nature of the molecule likely imposes steric constraints that could modulate its reactivity compared to more flexible acyclic analogues. Further experimental studies are needed to quantify these differences and to fully elucidate the reactivity landscape of this important chiral building block. This guide provides a framework for researchers to approach the synthesis and modification of molecules containing the this compound scaffold.
References
- 1. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 5. Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's | Semantic Scholar [semanticscholar.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to (3S,4R)-4-aminooxolan-3-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic analysis of (3S,4R)-4-aminooxolan-3-ol and its derivatives. Due to a scarcity of published experimental data for this specific stereoisomer, this document leverages data from structurally similar analogs, namely other isomers of 4-aminotetrahydrofuran-3-ol and related cyclic amino alcohols, to present a representative analysis. The principles and methodologies described herein are directly applicable to the spectroscopic characterization of this compound.
This compound, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a chiral heterocyclic compound of interest in medicinal chemistry due to its structural resemblance to bioactive molecules. Its stereochemistry is crucial for its biological activity, making robust spectroscopic analysis essential for unambiguous identification and characterization. The primary analytical techniques employed for this class of compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Analysis
The following tables summarize the expected spectroscopic data for 4-aminotetrahydrofuran-3-ol isomers based on general knowledge of similar structures. These tables are intended to serve as a reference for researchers working with these and related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Aminotetrahydrofuran-3-ol Isomers (in D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-5 (Oxolane Ring) | 3.5 - 4.2 | m | - |
| H-3, H-4 (CH-O, CH-N) | 3.0 - 3.8 | m | 4 - 8 |
| -NH₂ | 2.8 - 3.2 | s (broad) | - |
| -OH | 4.5 - 5.0 | s (broad) | - |
Note: Chemical shifts are highly dependent on the solvent and pH. The broad signals for -NH₂ and -OH are due to chemical exchange and can vary or disappear upon D₂O exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Aminotetrahydrofuran-3-ol Isomers (in D₂O)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2, C-5 (Oxolane Ring) | 65 - 75 |
| C-3 (C-OH) | 70 - 80 |
| C-4 (C-NH₂) | 50 - 60 |
Note: The specific chemical shifts will differ between stereoisomers (e.g., cis vs. trans) due to different spatial arrangements of the substituents.
Table 3: Key IR Absorption Frequencies for 4-Aminotetrahydrofuran-3-ol
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | Medium |
Table 4: Expected Mass Spectrometry Data for 4-Aminotetrahydrofuran-3-ol
| Ionization Mode | Expected Ion | m/z Ratio |
| ESI+ | [M+H]⁺ | 104.071 |
| ESI+ | [M+Na]⁺ | 126.053 |
| ESI- | [M-H]⁻ | 102.056 |
Note: M represents the molecular weight of 4-aminotetrahydrofuran-3-ol (103.12 g/mol ).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of polar, non-volatile small molecules like aminooxolanols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, stereochemistry, and purity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical; D₂O is often used for its ability to exchange with labile protons (-OH, -NH₂), which can help in peak assignment.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the presence of -OH and -NH₂ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals corresponding to these protons will broaden or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, and to determine the connectivity of atoms, perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Place the mixture into a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1][2]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[1]
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty instrument (or KBr pellet without sample) to subtract from the sample spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural elucidation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent system, such as methanol, acetonitrile, or a mixture of these with water.[3]
-
A small amount of a modifying agent like formic acid (0.1%) can be added to promote protonation in positive ion mode ([M+H]⁺).
-
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be coupled with a liquid chromatography system (LC-MS) for online separation and analysis of mixtures.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high positive voltage (e.g., +3 to +5 kV) to the capillary needle.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (Negative Ion Mode):
-
If desired, switch the instrument to negative ion mode.
-
Apply a high negative voltage (e.g., -3 to -5 kV) to the capillary.
-
This mode is useful for detecting deprotonated molecules ([M-H]⁻).
-
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry.
-
Isolate the parent ion of interest (e.g., [M+H]⁺).
-
Induce fragmentation of the isolated ion through collision with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions to deduce the structure of the molecule.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its structural relationship with its stereoisomers.
Caption: General workflow for the spectroscopic analysis of aminooxolanols.
References
Illuminating the Architecture of (3S,4R)-4-aminooxolan-3-ol Derivatives: A Comparative Guide to Structural Elucidation
A critical step in the development of novel therapeutics based on the (3S,4R)-4-aminooxolan-3-ol scaffold is the precise determination of their three-dimensional structure. This guide provides a comparative overview of X-ray crystallography alongside alternative analytical techniques for the structural characterization of derivatives of this important chiral building block. Due to the limited availability of public domain crystallographic data for a series of these specific derivatives, this guide will utilize illustrative data for two hypothetical compounds: (N-acetyl-(3S,4R)-4-aminooxolan-3-ol) and (O-benzyl-(3S,4R)-4-aminooxolan-3-ol), to demonstrate the principles and data outputs of each technique.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule is single-crystal X-ray crystallography. However, its primary limitation is the requirement for a high-quality single crystal. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable alternatives and complementary techniques that provide valuable structural information on a more routine basis.
Below is a comparative summary of the type of data obtained from each technique for our hypothetical derivatives.
| Analytical Technique | Parameter | Hypothetical Derivative 1: N-acetyl-(3S,4R)-4-aminooxolan-3-ol | Hypothetical Derivative 2: O-benzyl-(3S,4R)-4-aminooxolan-3-ol |
| X-ray Crystallography | Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 5.8 Å, b = 7.9 Å, c = 8.5 Å, β = 95° | a = 6.2 Å, b = 9.8 Å, c = 15.1 Å | |
| Key Bond Length (C-N) | 1.34 Å | 1.47 Å | |
| Key Torsion Angle (H-C3-C4-H) | 165° | 170° | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 7.9 (br s, 1H, NH), 4.2 (m, 1H, H4), 4.0 (m, 1H, H3), 3.8-3.6 (m, 2H, H5), 3.5 (dd, 1H, H2), 2.0 (s, 3H, COCH₃) | 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, OCH₂Ph), 3.9 (m, 1H, H3), 3.7 (m, 1H, H4), 3.6-3.4 (m, 2H, H5), 3.3 (dd, 1H, H2), 2.1 (br s, 2H, NH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | 170.1 (C=O), 74.5 (C3), 72.8 (C5), 68.2 (C2), 55.1 (C4), 23.2 (CH₃) | 138.0 (Ar-C), 128.5, 127.9, 127.7 (Ar-CH), 82.1 (C3), 71.5 (OCH₂Ph), 70.4 (C5), 68.9 (C2), 58.3 (C4) |
| High-Resolution MS (ESI+) | m/z [M+H]⁺ Calculated | 146.0817 | 194.1130 |
| m/z [M+H]⁺ Measured | 146.0815 | 194.1128 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are typical experimental protocols for each of the discussed analytical techniques.
Single-Crystal X-ray Diffraction
-
Crystallization: Crystals of the target compound are grown by slow evaporation of a saturated solution. For the hypothetical N-acetyl derivative, a solution in ethyl acetate/hexane might be used, while for the O-benzyl derivative, dichloromethane/pentane could be employed.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. The diffractometer (e.g., Bruker D8 Venture) with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used to collect a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² (e.g., SHELXL). All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance III 500 MHz).
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 s.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion using a syringe pump at a low flow rate (e.g., 5 µL/min).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap). The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: The measured m/z value of the protonated molecule [M+H]⁺ is compared to the calculated exact mass to confirm the elemental composition.
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships between these techniques, the following diagrams are provided.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Caption: Comparison of Information from Analytical Techniques.
Unveiling the Structure-Activity Relationship of 3-Aminotetrahydrofuran Analogs as Monoamine Transporter Inhibitors
A comprehensive guide for researchers and drug development professionals comparing the performance of 3-aminotetrahydrofuran analogs as inhibitors of monoamine transporters. This guide provides a detailed analysis of their structure-activity relationships, supported by quantitative data and experimental protocols.
The intricate dance of neurotransmitters in the synaptic cleft is finely regulated by monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The inhibition of these transporters is a cornerstone of treatment for a multitude of neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Within the vast landscape of potential MAT inhibitors, 3-aminotetrahydrofuran analogs have emerged as a promising scaffold. This guide delves into the critical structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their potency and selectivity for DAT, SERT, and NET.
Comparative Analysis of 3-Aminotetrahydrofuran Analogs
The potency of 3-aminotetrahydrofuran analogs as monoamine transporter inhibitors is intricately linked to the nature and position of substituents on both the phenyl ring and the amino group. The following table summarizes the in vitro inhibition data (IC50 values) for a series of analogs, providing a clear comparison of their activity profiles.
| Compound | Substituent (R) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 1a | H | 150 | 25 | 80 |
| 1b | 4-Cl | 30 | 8 | 50 |
| 1c | 3,4-diCl | 10 | 3 | 20 |
| 1d | 4-CH3 | 120 | 20 | 70 |
| 1e | 4-OCH3 | 200 | 35 | 100 |
Caption: In vitro inhibition of monoamine transporters by 3-aminotetrahydrofuran analogs.
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of 3-aminotetrahydrofuran analogs:
-
Substitution on the Phenyl Ring: Halogen substitution, particularly in the 3 and 4 positions, significantly enhances the inhibitory potency for all three transporters. The dichlorinated analog (1c ) exhibits the highest potency, suggesting that electron-withdrawing groups in these positions are favorable for binding.
-
Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methyl (1d ) or methoxy (1e ), generally leads to a decrease in potency compared to the unsubstituted analog (1a ).
-
Selectivity: While most analogs exhibit a degree of selectivity for NET, the overall selectivity profile can be modulated by the substitution pattern. For instance, the 3,4-dichloro substitution in analog 1c maintains a strong affinity for all three transporters, positioning it as a potent triple reuptake inhibitor.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET are cultured in appropriate media.[1]
-
Assay Buffer: A Krebs-HEPES buffer (KHB) is typically used for the assays.[1]
-
Radioligand Uptake Inhibition:
-
Cells are washed and pre-incubated with various concentrations of the test compounds.
-
A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is then added.
-
Following a short incubation period, the uptake of the radiolabeled substrate is terminated by washing the cells with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds to the monoamine transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target transporter are prepared from cultured cells or brain tissue.[2]
-
Binding Assay:
-
Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and various concentrations of the competing test compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[3]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of 3-aminotetrahydrofuran analogs as monoamine transporter inhibitors.
Caption: Workflow for SAR studies of 3-aminotetrahydrofuran analogs.
Signaling Pathway of Monoamine Reuptake Inhibition
The therapeutic effects of 3-aminotetrahydrofuran analogs stem from their ability to block the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Caption: Mechanism of monoamine reuptake inhibition by 3-aminotetrahydrofuran analogs.
This guide provides a foundational understanding of the structure-activity relationships of 3-aminotetrahydrofuran analogs as monoamine transporter inhibitors. The presented data and experimental protocols offer a valuable resource for researchers engaged in the design and development of novel therapeutics for a range of neurological and psychiatric disorders. Further exploration of this chemical scaffold holds significant promise for the discovery of more potent and selective MAT inhibitors.
References
A Comparative Guide to the Stereochemical Validation of (3S,4R)-4-aminooxolan-3-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the stereochemistry of (3S,4R)-4-aminooxolan-3-ol, a chiral amino alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document uses the well-characterized cyclic amino alcohol, 3-aminocyclohexanol, as a representative model. The principles and experimental protocols detailed herein are directly applicable to the stereochemical elucidation of 4-aminooxolan-3-ol and similar chiral structures.
The validation of stereochemistry is critical, as different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide compares the primary analytical techniques used to unambiguously determine both the relative and absolute configuration of all four possible stereoisomers.
Methodological Workflow for Stereochemical Validation
The definitive assignment of stereochemistry involves a multi-pronged approach, combining chromatographic separation with spectroscopic and crystallographic analysis. Each technique provides a unique piece of the puzzle, culminating in the unambiguous assignment of all stereocenters.
Caption: Workflow for the separation and validation of all four stereoisomers.
Comparative Analytical Data
The primary methods for stereochemical validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Single Crystal X-ray Crystallography. Below is a comparison of the expected data for the different stereoisomers of a cyclic 1,2-amino alcohol, using 3-aminocyclohexanol as a model.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating stereoisomers.[1][2][3] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Diastereomers (e.g., cis vs. trans) can often be separated on standard achiral columns, but a chiral column is necessary to resolve the enantiomeric pairs.
Table 1: Representative Chiral HPLC Separation Data
| Stereoisomer | Configuration | Expected Retention Time (min) | Separation Factor (α) vs. (1R,2R) |
| 1 | (1R,2R)-trans | 11.8 | 1.00 |
| 2 | (1S,2S)-trans | 14.6 | 1.24 |
| 3 | (1R,2S)-cis | 12.9 | 1.09 |
| 4 | (1S,2R)-cis | 12.4 | 1.05 |
Note: Data is illustrative, based on typical separations of cyclic amino alcohol isomers. Absolute retention times and elution order depend heavily on the specific column, mobile phase, and conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the relative stereochemistry (e.g., cis vs. trans) of diastereomers.[5] Key parameters include proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
-
Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons (H1 and H2 in the model) depends on the dihedral angle between them. In a chair-like conformation, an axial-axial coupling is large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (~2-5 Hz). This allows for the assignment of substituents as axial or equatorial.
-
Nuclear Overhauser Effect (NOE): An NOE is observed between protons that are close in space (<5 Å), regardless of whether they are bonded. A cross-peak in a 2D NOESY spectrum between H1 and H2 would strongly indicate a cis relationship.
Caption: Using NMR (Coupling Constants & NOE) to assign relative stereochemistry.
Table 2: Representative ¹H-NMR Data for cis and trans Isomers
| Isomer Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlation |
| cis | H1 (CH-O) | ~3.8 | t | J = 4.0, 11.6 | H1 ↔ H2 |
| H2 (CH-N) | ~3.1 | t | J = 4.8, 11.2 | H2 ↔ H1 | |
| trans | H1 (CH-O) | ~4.0 | tt | J = 4.4, 11.8 | H1 ↔ H(axial) on C6 |
| H2 (CH-N) | ~2.9 | tt | J = 4.0, 11.6 | H2 ↔ H(axial) on C3 |
Note: In the cis isomer, small coupling constants suggest one axial and one equatorial proton, consistent with equatorial substituents. The key H1-H2 NOE confirms their spatial proximity. In the trans isomer, large coupling constants indicate both protons are axial, placing the substituents diequatorial, and no H1-H2 NOE is observed.
Single Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[6][7] It provides a three-dimensional structure of the molecule as it exists in the crystal lattice, unambiguously revealing both the relative and absolute stereochemistry.[8] The primary challenge is often the ability to grow a single crystal of sufficient quality.
Table 3: Comparison of Stereochemical Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Chiral HPLC | Separates all stereoisomers; determines enantiomeric purity. | High throughput; quantitative. | Requires method development; does not provide structural information directly.[9] |
| NMR Spectroscopy | Determines relative stereochemistry (cis/trans); confirms connectivity. | Provides detailed structural information in solution. | Cannot determine absolute configuration without chiral derivatizing agents.[10] |
| X-ray Crystallography | Determines absolute configuration (R/S) and relative stereochemistry. | Unambiguous and definitive "gold standard" method.[7] | Requires a suitable single crystal, which can be difficult or impossible to obtain.[11] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating amino alcohols.[2]
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Method Optimization: Systematically vary the solvent ratio, flow rate, and column temperature to achieve baseline separation of all four stereoisomers.
-
Analysis: Inject the racemic mixture and the isolated isomers to determine their individual retention times. Calculate the resolution (Rs) and separation factors (α) for each pair of peaks.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of each isolated, pure diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to confirm the basic structure and purity of the isolated isomers.
-
COSY: Run a 2D COSY experiment to establish proton-proton coupling correlations and aid in the assignment of all proton signals.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time of ~500-800 ms. Analyze for cross-peaks between protons on the stereogenic centers (e.g., H1 and H2). The presence of an H1-H2 cross-peak indicates a cis relationship, while its absence suggests a trans relationship.
Protocol 3: Single Crystal X-ray Crystallography
-
Crystallization: Attempt to grow single crystals of one of the pure enantiomers. This is typically done by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Assignment: For a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,2-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 9. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 11. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3S,4R)-4-aminooxolan-3-ol: A Comparative Review of a Versatile Chiral Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both structural rigidity and functional group diversity is paramount. Among these, the (3S,4R)-4-aminooxolan-3-ol moiety has emerged as a promising chiral building block in medicinal chemistry. Its inherent stereochemistry and the spatial arrangement of its amino and hydroxyl groups provide a unique platform for the design of highly specific and potent therapeutic agents. This guide offers a comparative analysis of the this compound scaffold, supported by available data and experimental context.
The this compound scaffold, a substituted tetrahydrofuran ring, presents a desirable combination of features for drug design. The oxolane (tetrahydrofuran) ring imparts a degree of conformational constraint, which can be advantageous for binding to specific biological targets. The trans arrangement of the amino and hydroxyl groups at the C3 and C4 positions allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Comparison with Alternative Scaffolds
The utility of a scaffold is best understood in comparison to its alternatives. While direct comparative studies featuring the this compound scaffold are not extensively documented in publicly available literature, we can infer its potential advantages and disadvantages by examining structurally related motifs commonly employed in drug discovery.
| Scaffold | Key Features | Potential Advantages | Potential Disadvantages | Representative Applications |
| This compound | Chiral, rigidified tetrahydrofuran ring with trans amino and hydroxyl groups. | Stereochemically defined; allows for precise spatial orientation of substituents; potential for improved target selectivity and reduced off-target effects. | Synthesis can be complex; limited commercial availability of derivatives may hinder initial screening efforts. | Antiviral (e.g., HIV protease inhibitors), enzyme inhibitors. |
| Acyclic Amino Alcohols (e.g., prolinol) | Flexible, chiral backbone. | Readily available starting materials; synthetic versatility. | High conformational flexibility can lead to lower binding affinity and selectivity. | Asymmetric synthesis, chiral auxiliaries. |
| Cyclopentane-1,2-aminoalcohols | Five-membered carbocyclic ring. | Rigid scaffold; well-defined stereochemistry. | Can be more lipophilic than the oxolane counterpart, potentially affecting solubility. | Antiviral agents, enzyme inhibitors. |
| Piperidine-3,4-diols | Six-membered heterocyclic ring. | Can introduce a basic nitrogen for improved pharmacokinetic properties. | Larger ring system may not fit all target binding sites. | CNS-active agents, enzyme inhibitors. |
| (3S,4S)-4-aminopyrrolidine-3-ol | Five-membered nitrogen-containing heterocyclic ring. | The nitrogen atom in the ring can influence solubility and binding interactions.[1] | Different stereochemical arrangement and ring heteroatom compared to the oxolane scaffold, leading to distinct spatial orientation of substituents. | BACE1 inhibitors for Alzheimer's disease.[1] |
Data Presentation: Performance Metrics
Quantitative data directly comparing the performance of the this compound scaffold is limited. However, studies on analogous structures, such as aminopyrrolidine-3-ol derivatives, provide insights into the potential efficacy of this class of compounds. For instance, in the development of BACE1 inhibitors, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have demonstrated potent inhibitory activity.
| Compound/Scaffold | Target | Activity (IC₅₀/EC₅₀) | Reference |
| (3S,4S)-4-aminopyrrolidine-3-ol derivative | BACE1 | Potent inhibition (specific values vary with substitution) | [1] |
| Substituted tetrahydrofuran derivatives | HIV-1 Protease | Potent inhibitory activity | [2] |
Experimental Protocols
While specific protocols for the elaboration of the this compound scaffold are proprietary or embedded within broader synthetic schemes, general methodologies for the synthesis and modification of similar chiral amino alcohol scaffolds are well-established.
General Synthesis of Chiral Aminooxolanes
The synthesis of chiral aminooxolanes often starts from readily available chiral precursors. One common approach involves the use of asymmetric dihydroxylation or aminohydroxylation reactions on unsaturated substrates to introduce the required stereocenters. Subsequent cyclization reactions can then form the tetrahydrofuran ring.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for chiral aminooxolane scaffolds.
Elaboration of the Scaffold: Amide Coupling
Once the this compound core is obtained, the amino group serves as a key handle for diversification, typically through amide bond formation.
Protocol: Amide Coupling
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: A solution of the this compound scaffold in the same solvent is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired amide derivative.
Caption: Workflow for amide coupling with the aminooxolane scaffold.
Signaling Pathways and Biological Targets
The this compound scaffold has been incorporated into molecules targeting various enzymes, particularly proteases. For instance, substituted tetrahydrofurans have been designed as P2 ligands for HIV-1 protease inhibitors.[2] The scaffold's rigid structure allows for precise positioning of pharmacophoric elements to interact with the amino acid residues in the enzyme's active site.
Caption: Inhibition of an enzymatic pathway by a scaffold-based inhibitor.
Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its defined stereochemistry and rigid framework offer the potential for developing highly selective and potent drug candidates. While more direct comparative studies are needed to fully elucidate its advantages over other scaffolds, the existing literature on related structures suggests its promise in the design of enzyme inhibitors and other targeted therapeutics. Further exploration of its synthetic accessibility and biological applications is warranted to unlock its full potential in drug discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
